molecular formula C7H6ClF2N B12073974 5-Chloro-2-(difluoromethyl)aniline

5-Chloro-2-(difluoromethyl)aniline

Cat. No.: B12073974
M. Wt: 177.58 g/mol
InChI Key: OOQYZPDARHGBMW-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H6ClF2N . It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by chlorine and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-Chloro-2-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the photoinduced difluoroalkylation of anilines . This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another method involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-2-(difluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 5-Chloro-2-(difluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

In biology and medicine, this compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its ability to modify the physical and chemical properties of materials makes it valuable in the development of new products .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can influence the compound’s reactivity and interaction with enzymes and receptors. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • 2-Chloro-5-(difluoromethyl)aniline
  • 5-Chloro-2-methyl aniline
  • 5-Chloro-2-nitroaniline

Comparison:

Compared to similar compounds, 5-Chloro-2-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)aniline

InChI

InChI=1S/C7H6ClF2N/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H,11H2

InChI Key

OOQYZPDARHGBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(F)F

Origin of Product

United States

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